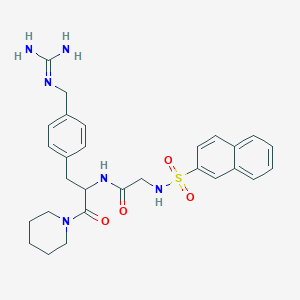
Nsggmpp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide typically involves multiple steps, starting with the preparation of the naphthylsulfonylglycyl intermediate. This intermediate is then reacted with 4-guanidinomethylphenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
Similar compounds include other sulfonylglycyl derivatives and guanidinomethylphenylalanine analogs. These compounds share structural similarities but may differ in their specific functional groups or side chains .
Uniqueness
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
属性
CAS 编号 |
109273-51-0 |
|---|---|
分子式 |
C28H34N6O4S |
分子量 |
550.7 g/mol |
IUPAC 名称 |
N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31) |
InChI 键 |
WMTPJYLLGLWCDT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
同义词 |
N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide NSGGMPP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















